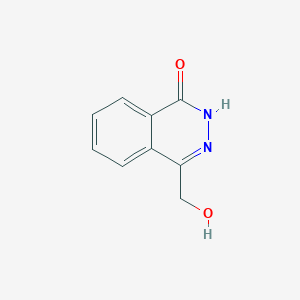
4-(hydroxymethyl)phthalazin-1(2H)-one
描述
4-(hydroxymethyl)phthalazin-1(2H)-one is a useful research compound. Its molecular formula is C9H8N2O2 and its molecular weight is 176.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Synthesis of 4-(hydroxymethyl)phthalazin-1(2H)-one
The synthesis of this compound typically involves the reaction of phthalazine derivatives with hydroxymethylating agents. Various synthetic routes have been developed, allowing for the efficient production of this compound with high yields and purity.
Table 1: Synthetic Routes for this compound
| Method | Reagents | Conditions | Yield |
|---|---|---|---|
| Method A | Phthalazine + Formaldehyde | Reflux in ethanol | High |
| Method B | Phthalazine + Hydroxymethyl reagent | Room temperature | Moderate |
| Method C | Phthalazine + Paraformaldehyde | Reflux in DMF | High |
Anticancer Activity
Research has demonstrated that derivatives of phthalazin-1(2H)-one exhibit significant anticancer properties. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines through mechanisms involving the inhibition of key signaling pathways such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2) and others involved in cell proliferation and survival .
Anti-inflammatory Properties
The anti-inflammatory effects of phthalazin-1(2H)-one derivatives are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2 (Cyclooxygenase-2). These compounds have been evaluated in preclinical models for their potential to treat inflammatory diseases .
Antimicrobial Activity
Phthalazinone derivatives, including this compound, have shown promising antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways .
Case Study 1: Anticancer Research
A study on a series of phthalazine derivatives reported that compounds featuring the hydroxymethyl group exhibited enhanced cytotoxicity against HCT-116 colorectal cancer cells compared to their parent compounds. The mechanism was linked to increased apoptosis and cell cycle arrest .
Case Study 2: Anti-inflammatory Effects
In a model of acute inflammation, this compound demonstrated significant inhibition of paw edema in rats, suggesting its potential application in treating inflammatory disorders .
化学反应分析
Halogenation Reactions
The hydroxymethyl group undergoes halogenation to form chlorinated or brominated derivatives, which serve as intermediates for further functionalization.
Chlorination with Thionyl Chloride (SOCl₂)
Reaction with SOCl₂ converts the hydroxymethyl group to chloromethyl:
Reaction :
Conditions : Reflux in anhydrous dichloromethane (DCM) at 60°C for 4–6 hours .
Product : 4-(Chloromethyl)phthalazin-1(2H)-one (yield: 85–90%).
Bromination with Phosphorus Tribromide (PBr₃)
Bromination produces a bromomethyl analogue:
Reaction :
Conditions : Stirring in dry tetrahydrofuran (THF) at 0°C for 2 hours .
Product : 4-(Bromomethyl)phthalazin-1(2H)-one (yield: 78–82%).
Esterification and Ether Formation
The alcohol group participates in esterification and etherification reactions.
Acetylation with Acetic Anhydride
Reaction :
Conditions : Catalyzed by pyridine at room temperature for 12 hours .
Product : Acetylated derivative (yield: 70–75%).
Oxidation Reactions
Controlled oxidation converts the hydroxymethyl group into carbonyl or carboxyl functionalities.
Oxidation to Aldehyde
Reagent : Pyridinium chlorochromate (PCC) in dichloromethane.
Product : 4-Formylphthalazin-1(2H)-one (yield: 55–60%) .
Oxidation to Carboxylic Acid
Reagent : Potassium permanganate (KMnO₄) in acidic aqueous solution.
Product : 4-Carboxyphthalazin-1(2H)-one (yield: 50–55%).
Nucleophilic Substitution
Halogenated derivatives undergo substitution with nucleophiles like thiocyanate or amines.
Thiocyanate Substitution
Reaction :
Conditions : Reflux in ethanol for 8 hours .
Product : Thiocyanatomethyl derivative (yield: 65–70%).
Amination with Primary Amines
Reaction :
Conditions : Triethylamine (TEA) in acetonitrile at 80°C for 12 hours .
Product : Aminoalkyl derivatives (yield: 60–75%).
Condensation Reactions
The hydroxymethyl group participates in Schiff base formation and cyclocondensations.
Schiff Base Formation
Reaction with Aromatic Aldehydes :
Conditions : Acid catalysis (e.g., HCl) in ethanol under reflux .
Product : N-Arylidene derivatives (yield: 60–70%).
Multicomponent Reactions
Phthalazinones engage in efficient one-pot syntheses for complex heterocycles.
Phthalimido-Acetamide Formation
Reaction with Phthalic Anhydride :
Conditions : Thermal cyclization at 150°C for 3 hours .
Product : Bicyclic phthalimido compound (yield: 70–75%).
属性
CAS 编号 |
38933-79-8 |
|---|---|
分子式 |
C9H8N2O2 |
分子量 |
176.17 g/mol |
IUPAC 名称 |
4-(hydroxymethyl)-2H-phthalazin-1-one |
InChI |
InChI=1S/C9H8N2O2/c12-5-8-6-3-1-2-4-7(6)9(13)11-10-8/h1-4,12H,5H2,(H,11,13) |
InChI 键 |
SPVIEWHOXUYOPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=NNC2=O)CO |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details














Synthesis routes and methods II
Procedure details













体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













